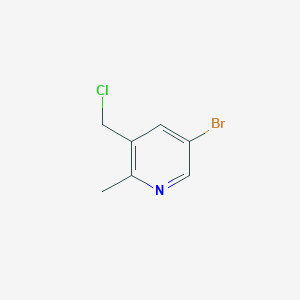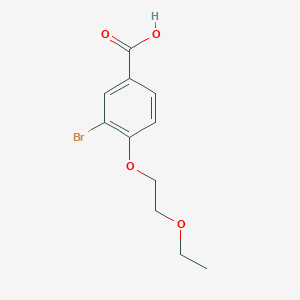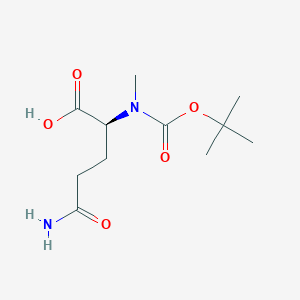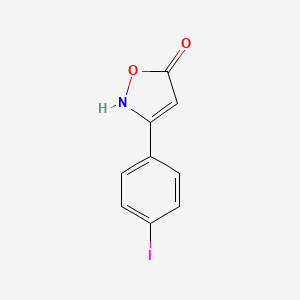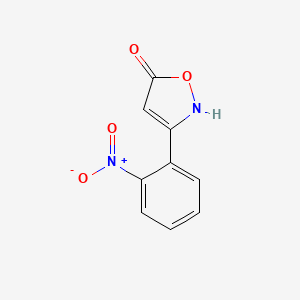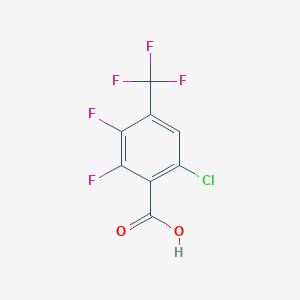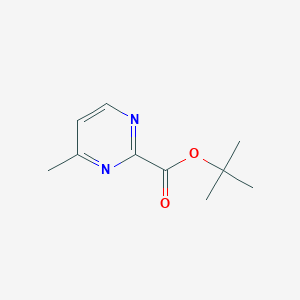
2-(tert-Butyl)-6-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butyl)-6-(trifluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with a tert-butyl group at the 2-position and a trifluoromethyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-6-(trifluoromethyl)pyridine typically involves the introduction of the tert-butyl and trifluoromethyl groups onto a pyridine ring. One common method is the radical trifluoromethylation of pyridine derivatives. This process can be catalyzed by copper and involves the use of tert-butyl 2-(trifluoromethyl)sulfonyl)hydrazine-1-carboxylate as a trifluoromethylation reagent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale radical trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of copper catalysts and readily accessible reagents makes this method practical and economically viable .
化学反応の分析
Types of Reactions
2-(tert-Butyl)-6-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be used to modify the pyridine ring or the substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
科学的研究の応用
2-(tert-Butyl)-6-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
作用機序
The mechanism of action of 2-(tert-Butyl)-6-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in crossing biological membranes and reaching its target sites. The tert-butyl group can provide steric hindrance, influencing the compound’s binding affinity and selectivity for specific targets .
類似化合物との比較
Similar Compounds
- 2-(tert-Butyl)-4-(trifluoromethyl)pyridine
- 2-(tert-Butyl)-5-(trifluoromethyl)pyridine
- 2-(tert-Butyl)-3-(trifluoromethyl)pyridine
Uniqueness
2-(tert-Butyl)-6-(trifluoromethyl)pyridine is unique due to the specific positioning of the tert-butyl and trifluoromethyl groups on the pyridine ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its isomers. The combination of these substituents can enhance the compound’s stability, lipophilicity, and overall effectiveness in various applications .
特性
分子式 |
C10H12F3N |
|---|---|
分子量 |
203.20 g/mol |
IUPAC名 |
2-tert-butyl-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H12F3N/c1-9(2,3)7-5-4-6-8(14-7)10(11,12)13/h4-6H,1-3H3 |
InChIキー |
YAJMMCMMKZYNLO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC(=CC=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11925730.png)


